molecular formula C18H19ClN2O2 B12288926 1,1-Diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride

1,1-Diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride

Cat. No.: B12288926
M. Wt: 330.8 g/mol
InChI Key: KBBCOIFMZUKWBP-UHFFFAOYSA-N
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Description

1,1-Diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one core substituted with diphenyl groups. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride typically involves multi-step organic reactions. The key steps include the formation of the oxazolo[3,4-a]pyrazine ring system followed by the introduction of diphenyl groups. Common reagents used in these reactions include aldehydes, amines, and acid chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, including solvent choice and reaction time, is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1,1-Diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like halides, amines, and alcohols, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.

Scientific Research Applications

1,1-Diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1-Diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[4,3-a]pyrazine derivatives: These compounds share a similar pyrazine core but differ in their substituents and overall structure.

    Spiro[1,2,5]oxadiazolo[3,4-b]pyrazine derivatives: These compounds have a spiro configuration and different functional groups compared to 1,1-Diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride.

Uniqueness

This compound is unique due to its specific structural features, such as the tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one core and diphenyl substitution. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H19ClN2O2

Molecular Weight

330.8 g/mol

IUPAC Name

3,3-diphenyl-6,7,8,8a-tetrahydro-5H-[1,3]oxazolo[3,4-a]pyrazin-1-one;hydrochloride

InChI

InChI=1S/C18H18N2O2.ClH/c21-17-16-13-19-11-12-20(16)18(22-17,14-7-3-1-4-8-14)15-9-5-2-6-10-15;/h1-10,16,19H,11-13H2;1H

InChI Key

KBBCOIFMZUKWBP-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(CN1)C(=O)OC2(C3=CC=CC=C3)C4=CC=CC=C4.Cl

Origin of Product

United States

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